molecular formula C14H14N4O B2445584 (Z)-N'-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N,N-dimethylmethanimidamide CAS No. 866142-90-7

(Z)-N'-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N,N-dimethylmethanimidamide

Cat. No.: B2445584
CAS No.: 866142-90-7
M. Wt: 254.293
InChI Key: GIFOCFSOIPHXEV-SXGWCWSVSA-N
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Description

N’-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N,N-dimethylmethanimidamide is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 3-benzoyl chromones with benzamidines through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement . This method is versatile and allows for the functionalization of the chromeno-pyrimidine scaffold.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromeno-pyrimidine derivatives with hydroxyl or carbonyl groups, while reduction may yield derivatives with additional hydrogen atoms.

Scientific Research Applications

N’-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N,N-dimethylmethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This can lead to various biological effects, such as the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N,N-dimethylmethanimidamide is unique due to its specific structural features, such as the chromeno-pyrimidine scaffold and the dimethylmethanimidamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N'-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N,N-dimethylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-18(2)9-16-14-15-7-10-8-19-12-6-4-3-5-11(12)13(10)17-14/h3-7,9H,8H2,1-2H3/b16-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFOCFSOIPHXEV-SXGWCWSVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC=C2COC3=CC=CC=C3C2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N\C1=NC=C2COC3=CC=CC=C3C2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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